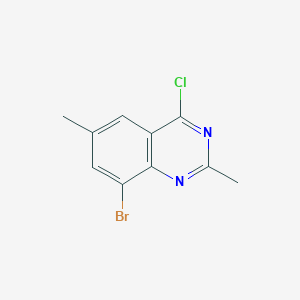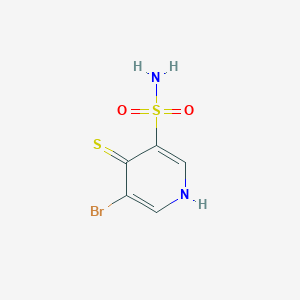![molecular formula C4H3Cl2F3OS B11824568 [(1-Chloro-2,2,2-trifluoroethyl)thio]acetyl chloride](/img/structure/B11824568.png)
[(1-Chloro-2,2,2-trifluoroethyl)thio]acetyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(1-Chloro-2,2,2-trifluoroethyl)thio]acetyl chloride typically involves the reaction of 1-chloro-2,2,2-trifluoroethanethiol with acetyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetyl chloride. The reaction can be represented as follows:
CF3CH2Cl+CH3COCl→CF3CH2SCOCl+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
[(1-Chloro-2,2,2-trifluoroethyl)thio]acetyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the acetyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Hydrolysis: In the presence of water, the compound can hydrolyze to form the corresponding acid and hydrochloric acid.
Oxidation: The thiol group can be oxidized to form sulfoxides or sulfones.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines (e.g., methylamine) or alcohols (e.g., methanol) under basic conditions.
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Major Products Formed
Nucleophilic Substitution: Formation of substituted products such as amides, esters, or thioesters.
Hydrolysis: Formation of the corresponding acid and hydrochloric acid.
Oxidation: Formation of sulfoxides or sulfones.
Wissenschaftliche Forschungsanwendungen
[(1-Chloro-2,2,2-trifluoroethyl)thio]acetyl chloride is used in various scientific research applications, including:
Proteomics: Used as a reagent for the modification of proteins and peptides.
Organic Synthesis: Employed in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals.
Material Science: Utilized in the preparation of functional materials with specific properties.
Wirkmechanismus
The mechanism of action of [(1-Chloro-2,2,2-trifluoroethyl)thio]acetyl chloride involves its reactivity with nucleophiles. The compound’s acetyl chloride group is highly reactive and can undergo nucleophilic substitution reactions. The thiol group can also participate in redox reactions, contributing to the compound’s versatility in various chemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetyl Chloride (CH3COCl): A simpler acetylating agent without the trifluoroethyl and thio groups.
Trifluoroacetic Anhydride (C4F6O3): Another trifluoromethyl-containing acetylating agent.
Thioacetic Acid (CH3COSH): Contains a thiol group but lacks the trifluoroethyl and acetyl chloride functionalities.
Uniqueness
[(1-Chloro-2,2,2-trifluoroethyl)thio]acetyl chloride is unique due to the presence of both the trifluoroethyl and thio groups, which impart distinct reactivity and properties. The trifluoroethyl group enhances the compound’s electrophilicity, while the thio group provides additional reactivity in redox and nucleophilic substitution reactions.
Eigenschaften
Molekularformel |
C4H3Cl2F3OS |
|---|---|
Molekulargewicht |
227.03 g/mol |
IUPAC-Name |
2-(1-chloro-2,2,2-trifluoroethyl)sulfanylacetyl chloride |
InChI |
InChI=1S/C4H3Cl2F3OS/c5-2(10)1-11-3(6)4(7,8)9/h3H,1H2 |
InChI-Schlüssel |
GZUKOCXFGXRNJZ-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(=O)Cl)SC(C(F)(F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl (2E)-3-{6-phenyl-3-azabicyclo[3.1.0]hexan-1-yl}prop-2-enoate](/img/structure/B11824494.png)
![(1R,7S)-1-phenyl-3-azabicyclo[5.1.0]octane-7-carbaldehyde](/img/structure/B11824501.png)



![tert-Butyl (1-(1,1-dioxidobenzo[d]isothiazol-3-yl)piperidin-3-yl)(methyl)carbamate](/img/structure/B11824520.png)




![(2S,3S)-3-Amino-4-[bis(4-methoxyphenyl)phenylmethoxy]-2-butanol](/img/structure/B11824548.png)
![6-Naphthalen-2-yl-5,6-dihydroimidazo[2,1-b][1,3]thiazole;oxalate](/img/structure/B11824552.png)

